molecular formula C11H21NO2S B13321202 tert-Butyl (3R,4R)-3-mercapto-4-methylpiperidine-1-carboxylate

tert-Butyl (3R,4R)-3-mercapto-4-methylpiperidine-1-carboxylate

Cat. No.: B13321202
M. Wt: 231.36 g/mol
InChI Key: PFNDLAPIXDNYMV-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (3R,4R)-3-mercapto-4-methylpiperidine-1-carboxylate is a chemical compound that features a tert-butyl group, a mercapto group, and a piperidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3R,4R)-3-mercapto-4-methylpiperidine-1-carboxylate typically involves the reaction of tert-butyl (3R,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate with a thiol reagent under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution of the hydroxy group with the mercapto group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R,4R)-3-mercapto-4-methylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can undergo reduction reactions, particularly at the piperidine ring.

    Substitution: The tert-butyl group can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced piperidine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (3R,4R)-3-mercapto-4-methylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand in enzyme inhibition studies. The mercapto group can interact with metal ions in the active sites of enzymes, making it a valuable tool for probing enzyme mechanisms.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The piperidine ring is a common motif in many pharmaceuticals, and modifications of this compound can lead to the development of new drugs.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl (3R,4R)-3-mercapto-4-methylpiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The piperidine ring can also interact with various receptors, influencing their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate
  • tert-Butyl (3R,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate

Uniqueness

tert-Butyl (3R,4R)-3-mercapto-4-methylpiperidine-1-carboxylate is unique due to the presence of the mercapto group, which imparts distinct reactivity and binding properties. This sets it apart from similar compounds that may lack this functional group, thereby offering different chemical and biological activities.

Properties

Molecular Formula

C11H21NO2S

Molecular Weight

231.36 g/mol

IUPAC Name

tert-butyl (3R,4R)-4-methyl-3-sulfanylpiperidine-1-carboxylate

InChI

InChI=1S/C11H21NO2S/c1-8-5-6-12(7-9(8)15)10(13)14-11(2,3)4/h8-9,15H,5-7H2,1-4H3/t8-,9+/m1/s1

InChI Key

PFNDLAPIXDNYMV-BDAKNGLRSA-N

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1S)C(=O)OC(C)(C)C

Canonical SMILES

CC1CCN(CC1S)C(=O)OC(C)(C)C

Origin of Product

United States

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